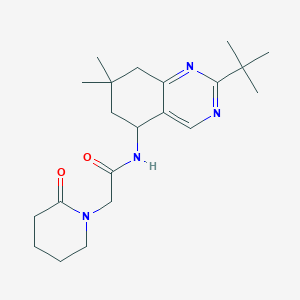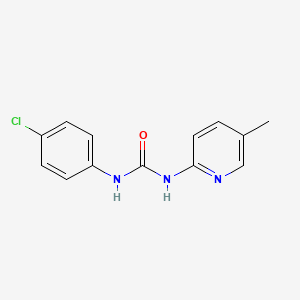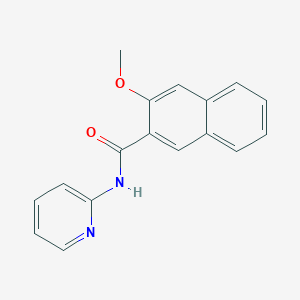![molecular formula C19H22N2O3 B6141281 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide” is a chemical compound with the linear formula C19H22N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The compound has been synthesized by coupling the 2-(2’-isopropyl-5’-methylphenoxy)acetic acid with amino acid methyl esters/dipeptides using DCC as a coupling agent and TEA as a base .Molecular Structure Analysis
The linear formula of this compound is C19H22N2O3 . The CAS Number is 302549-69-5 and the Molecular Weight is 326.399 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 326.399 . Further physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
IMB-1 has been shown to have potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity, making it a promising candidate for the development of novel cancer therapies. Additionally, IMB-1 has also been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of IMB-1 is not fully understood. However, it has been suggested that it may exert its anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, its anti-inflammatory and anti-oxidant properties may be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
IMB-1 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in tumor growth and inflammation, such as matrix metalloproteinases and cyclooxygenase-2. Additionally, it has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
IMB-1 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to exhibit low toxicity, making it a safer alternative to other anti-tumor agents. However, its limitations include its limited solubility in aqueous solutions and its instability under certain conditions, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on IMB-1. One possible direction is the development of novel cancer therapies based on IMB-1. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various inflammatory diseases. Furthermore, the synthesis of novel derivatives of IMB-1 may lead to the discovery of more potent and selective compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, IMB-1 is a novel compound with potential applications in various fields of scientific research. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the development of novel therapies. However, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Synthesemethoden
IMB-1 can be synthesized using a multi-step process that involves the reaction of 2-isopropyl-5-methylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with 2-aminobenzamide. The final product is obtained after purification and characterization using various analytical techniques.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)14-9-8-13(3)10-17(14)24-11-18(22)21-16-7-5-4-6-15(16)19(20)23/h4-10,12H,11H2,1-3H3,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIFQSKMZMEGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6141230.png)

![3-[4-(2-chlorobenzyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B6141247.png)

![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)


![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)
